Caspofungin Impurity A

Content Navigation

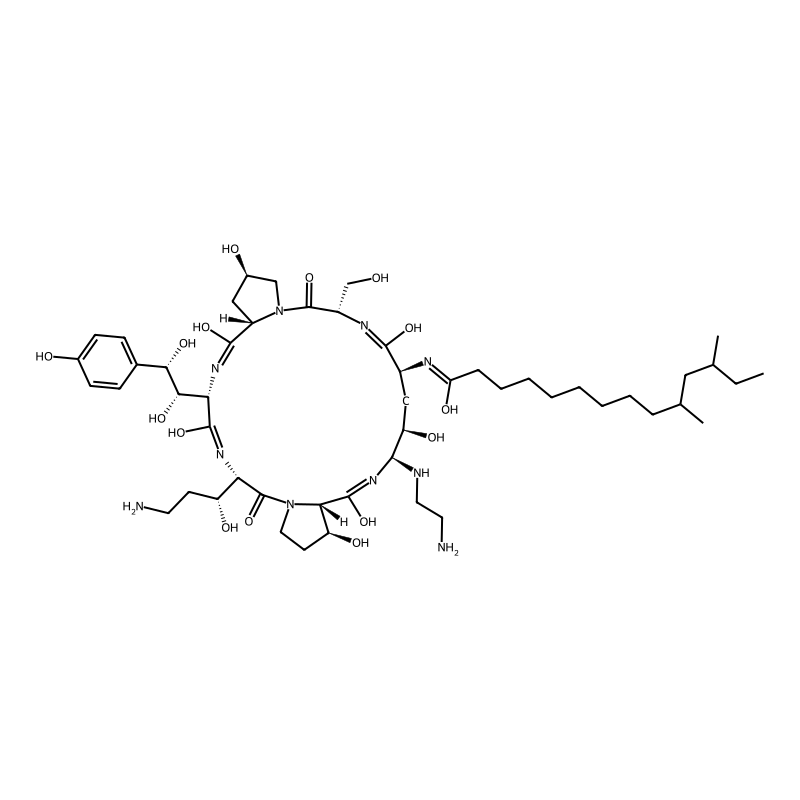

Reliance on crude degradation mixtures or RRT markers for caspofungin impurity profiling risks co-elution and batch rejection. This exact high-purity standard of Caspofungin Impurity A (desmethyl caspofungin, 2-serine analog) ensures precise resolution and quantification.

- Quantify impurity A below the 0.3% regulatory limit in API lot release testing.

- Validate HPLC methods with accurate LOD/LOQ determination, ensuring robust stability-indicating assays.

- Essential for EP/USP system suitability and process monitoring from fermentation to API purification.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Purity

Package Size

Caspofungin Impurity A (CAS 1202167-57-4), structurally identified as the 2-serine analog or desmethyl caspofungin, is a critical process-related impurity originating from the fermentation of its precursor, Pneumocandin B0. As an echinocandin lipopeptide derivative, it shares a nearly identical macrocyclic core with the active pharmaceutical ingredient (API) caspofungin, differing only by the absence of a single methyl group at the second amino acid residue. In pharmaceutical procurement and Chemistry, Manufacturing, and Controls (CMC) workflows, this compound is strictly sourced as a highly purified analytical reference standard. It is essential for ensuring regulatory compliance with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs, where it serves to establish system suitability, validate High-Performance Liquid Chromatography (HPLC) methods, and quantify trace degradation or carryover in commercial API batches [1].

Reference Standard Fit

In quantitative quality control (QC) and method validation, substituting Caspofungin Impurity A with crude API degradation mixtures, relative retention time (RRT) markers, or other echinocandin impurities fundamentally compromises analytical integrity. Because Impurity A co-elutes closely with the main caspofungin peak due to their nearly identical lipophilicities and molecular weights (1079.3 g/mol vs. 1093.3 g/mol for the API), precise resolution and quantification require an exact, high-purity standard to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ). Relying on theoretical response factors or crude spiked samples fails to meet strict regulatory thresholds for impurity profiling, leading to potential batch rejection during pharmacopeial audits and compromising stability-indicating assays [1].

Substitution Risk

Chromatographic Resolution & System Suitability

In pharmacopeial compliance testing, achieving baseline resolution between Caspofungin and its 2-serine analog (Impurity A) is notoriously difficult due to their nearly identical lipophilic macrocyclic structures. Utilizing the isolated, high-purity Caspofungin Impurity A standard allows analytical chemists to empirically establish system suitability with a resolution factor (Rs) > 1.5, whereas relying on crude degradation mixtures or generic relative retention time (RRT) markers often results in overlapping peak integrations and variable calibration curves. This exact standard ensures absolute response factor calibration with <2.0% relative standard deviation (RSD) during reverse-phase HPLC (RP-HPLC) [1].

| Evidence Dimension | Chromatographic retention and peak resolution (Rs) |

| Target Compound Data | High-purity standard enables exact baseline resolution mapping (Rs > 1.5) and <2.0% RSD for calibration. |

| Comparator Or Baseline | Crude degradation mixtures or generic RRT markers. |

| Quantified Difference | Provides absolute response factor calibration, eliminating the variable RRTs and overlapping integrations seen with crude mixtures. |

| Conditions | Reverse-phase HPLC (RP-HPLC) under EP/USP monograph conditions. |

Procuring the exact isolated standard is mandatory for CMC teams to empirically prove baseline resolution and validate stability-indicating methods for batch release.

Fermentation Precursor Carryover Tracking

Caspofungin is semi-synthetically derived from Pneumocandin B0, a fermentation product that naturally contains a serine-analog impurity. By utilizing the specific Caspofungin Impurity A standard, process chemists can directly track the carryover of this desmethyl precursor from the biological fermentation phase through to the final synthetic API. Compared to non-specific total impurity assays, which cannot distinguish between fermentation carryover and downstream synthetic degradation, deploying this exact standard enables the specific quantification of the serine-analog down to <0.1% thresholds [1].

| Evidence Dimension | Origin-specific impurity tracking |

| Target Compound Data | Directly quantifies the 2-serine analog carryover down to <0.1% thresholds. |

| Comparator Or Baseline | Non-specific total impurity assays. |

| Quantified Difference | Allows specific tracking of the fermentation precursor carryover, whereas total impurity assays conflate fermentation carryover with synthetic degradation. |

| Conditions | API synthesis route monitoring from Pneumocandin B0 to Caspofungin Acetate. |

Enables process chemists to optimize the purification steps of the fermentation precursor before committing to the costly semi-synthetic conversion.

LC-MS Calibration for Trace Analysis

For trace-level structural elucidation and forced degradation studies, precise mass-to-charge (m/z) calibration is critical. Caspofungin Impurity A provides an exact m/z 1079.3 reference point, eliminating the isotopic overlap errors that occur when relying solely on the fragmentation patterns of the Caspofungin API (m/z 1093.3). When compared to theoretical mass calculations or API-derived inferences, using the physical Impurity A standard prevents >15% quantification errors at trace levels, ensuring definitive identification of structural variants during LC-MS/MS multiple reaction monitoring (MRM) [1].

| Evidence Dimension | Mass-to-charge (m/z) calibration accuracy |

| Target Compound Data | Exact mass calibration at 1079.3 g/mol (C51H86N10O15). |

| Comparator Or Baseline | Caspofungin API (1093.3 g/mol) or theoretical mass calculations. |

| Quantified Difference | Eliminates isotopic overlap errors, preventing >15% quantification error at trace levels. |

| Conditions | LC-MS/MS in multiple reaction monitoring (MRM) mode. |

Crucial for analytical R&D labs needing to definitively identify and quantify trace-level structural variants in forced degradation studies.

Pharmacopeial Batch Release and QC Testing

Utilizing the standard to perform routine RP-HPLC lot release testing of Caspofungin Acetate API, ensuring that Impurity A levels remain below the strict regulatory limits of 0.3% [1].

Stability-Indicating Method Validation

Spiking the highly pure standard into API formulations during forced degradation studies to establish accurate Limit of Detection (LOD) and Limit of Quantitation (LOQ), proving the analytical method can reliably separate the active drug from its 2-serine analog [1].

Upstream Fermentation and Process Optimization

Employing the standard in process analytical technology (PAT) workflows to monitor and minimize the formation of the serine-analog of Pneumocandin B0 during the initial biological fermentation phase, thereby streamlining downstream semi-synthetic purification [2].

Application Fit Matrix

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Explore Compound Types